

# piperonyl butoxide pharmacokinetics in mouse models

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Piperonyl Butoxide

CAS No.: 51-03-6

Cat. No.: S539747

[Get Quote](#)

## Quantitative Pharmacokinetic Data in Mice

The following table summarizes the key pharmacokinetic parameters of PBO after oral administration in female C57BL/6J mice, as reported by a 2023 study [1] [2] [3].

| Parameter                         | Value / Finding                                                                       | Notes                                                                               |
|-----------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Elimination Half-life             | 6.5 hours                                                                             | 90% Confidence Interval: 4.7 - 9.5 hours [1].                                       |
| Systemic Oral Clearance           | 83.3 ± 20.5 mL/h [1]                                                                  | -                                                                                   |
| Bioavailability (Diet vs. Gavage) | 41%                                                                                   | Bioavailability from diet was 41% that of PBO delivered in olive oil by gavage [1]. |
| Best-Fit Model                    | Linear one-compartment model [1]                                                      | For serum concentrations.                                                           |
| Tissue Distribution               | Concentrations in visceral <b>adipose tissue</b> greatly exceeded those in serum [1]. | -                                                                                   |

| Parameter                | Value / Finding                                                                          | Notes |
|--------------------------|------------------------------------------------------------------------------------------|-------|
| Clearance after Exposure | Concentrations in serum and adipose decreased quickly after dietary exposure ceased [1]. | -     |

## Detailed Experimental Methodology

The pharmacokinetic data in the table above were generated using the following experimental protocols [1]:

- **Animals:** The study used non-pregnant female C57BL/6J mice (8-14 weeks old).
- **Administration Routes:**
  - **Acute Exposure:** A single dose of PBO (22, 67, 200, 600, or 1800 mg/kg) suspended in olive oil was administered via **oral gavage**.
  - **Dietary Exposure:** Mice were fed a diet containing **0.09% PBO** for 8 days, after which it was replaced with standard chow.
- **Sample Collection:** Whole blood was collected at multiple time points via maxillary or cardiac bleed. Serum was separated from blood for analysis. Adipose tissue was also collected.
- **Quantification:** PBO concentrations in serum and adipose tissue were determined using **HPLC-MS/MS** (High-Performance Liquid Chromatography with Tandem Mass Spectrometry).

## Mechanism of Action & Toxicological Significance

Beyond its well-known role as a cytochrome P450 inhibitor, recent research has revealed another key mechanism that is crucial for understanding its developmental toxicity.



[Click to download full resolution via product page](#)

This dual mechanism explains findings from rodent studies that link *in utero* PBO exposure to structural malformations such as holoprosencephaly (a forebrain defect), orofacial clefts, and limb malformations, as well as more subtle neurodevelopmental abnormalities [1] [4].

## Context and Limitations for Human Risk Assessment

When considering these mouse data for risk assessment purposes, it is important to be aware of the following:

- **Limited Data:** The available, detailed pharmacokinetic studies in mice are limited, and more research may be needed to fully understand the implications [1] [4].
- **Interspecies Differences:** Pharmacokinetics can vary significantly between species. For instance, older studies suggest that in dogs, PBO is poorly absorbed and largely excreted in feces [5] [6]. Direct extrapolation from mice to humans should be done with caution.
- **Exposure Relevance:** The doses used in the cited mouse study (up to 1800 mg/kg) are high compared to potential human environmental exposure levels. The relevance of the observed

toxicological outcomes at these high doses to typical human exposure scenarios requires careful evaluation.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. analysis of acute and dietary exposure to Pharmacokinetic ... piperonyl [pmc.ncbi.nlm.nih.gov]
2. Pharmacokinetic analysis of acute and dietary exposure to ... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacokinetic analysis of acute and dietary exposure to ... [omicsdi.org]
4. Examining the developmental toxicity of piperonyl butoxide ... [sciencedirect.com]
5. sciencedirect.com/topics/agricultural-and-biological-sciences/ piperonyl ... [sciencedirect.com]
6. 249. Piperonyl butoxide (WHO Pesticide Residues Series 2) [inchem.org]

To cite this document: Smolecule. [piperonyl butoxide pharmacokinetics in mouse models].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b539747#piperonyl-butoxide-pharmacokinetics-in-mouse-models>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)